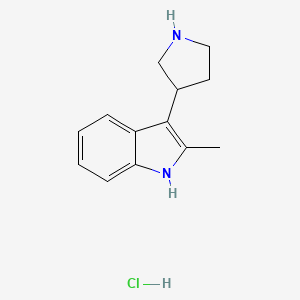
2-methyl-3-(pyrrolidin-3-yl)-1H-indolehydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-methyl-3-(pyrrolidin-3-yl)-1H-indole hydrochloride is a compound that features a pyrrolidine ring attached to an indole structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-3-(pyrrolidin-3-yl)-1H-indole hydrochloride typically involves the construction of the indole ring followed by the introduction of the pyrrolidine moiety. One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with a ketone to form the indole ring. The pyrrolidine ring can be introduced through a nucleophilic substitution reaction using a suitable pyrrolidine derivative.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The final product is often purified through recrystallization or chromatography techniques.
Analyse Des Réactions Chimiques
Types of Reactions
2-methyl-3-(pyrrolidin-3-yl)-1H-indole hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Conditions for substitution reactions can vary, but may include the use of strong bases or acids to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various reduced derivatives.
Applications De Recherche Scientifique
2-methyl-3-(pyrrolidin-3-yl)-1H-indole hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving biological pathways and interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-methyl-3-(pyrrolidin-3-yl)-1H-indole hydrochloride involves its interaction with specific molecular targets. The pyrrolidine ring can interact with various enzymes and receptors, influencing biological pathways. The indole structure may also play a role in binding to specific proteins, affecting their function and activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-methyl-3-(pyrrolidin-3-yl)oxypyrazine hydrochloride
- Pyrrolidine-2-one
- Pyrrolidine-2,5-diones
Uniqueness
2-methyl-3-(pyrrolidin-3-yl)-1H-indole hydrochloride is unique due to its specific combination of the indole and pyrrolidine structures. This combination provides distinct chemical properties and potential biological activities that are not found in other similar compounds.
Conclusion
2-methyl-3-(pyrrolidin-3-yl)-1H-indole hydrochloride is a compound with significant potential in various fields of scientific research. Its unique structure and chemical properties make it a valuable tool in the development of new materials, drugs, and chemical processes. Further research into its applications and mechanisms of action will continue to uncover new possibilities for its use.
Propriétés
Formule moléculaire |
C13H17ClN2 |
|---|---|
Poids moléculaire |
236.74 g/mol |
Nom IUPAC |
2-methyl-3-pyrrolidin-3-yl-1H-indole;hydrochloride |
InChI |
InChI=1S/C13H16N2.ClH/c1-9-13(10-6-7-14-8-10)11-4-2-3-5-12(11)15-9;/h2-5,10,14-15H,6-8H2,1H3;1H |
Clé InChI |
SAOLDNSHXGBZHK-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C2=CC=CC=C2N1)C3CCNC3.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


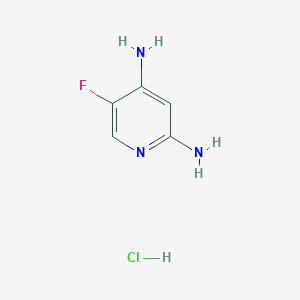
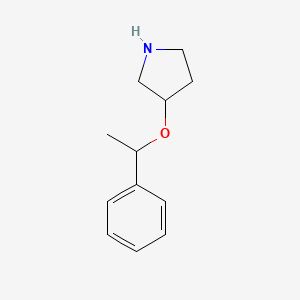
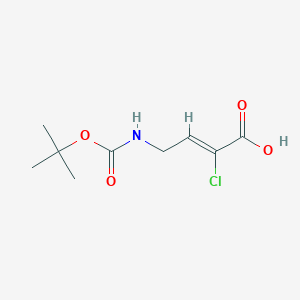
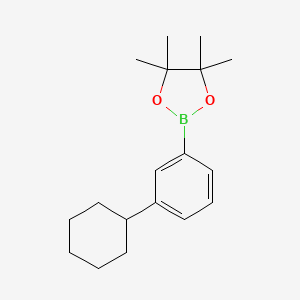


![5-Methyl-4-azatricyclo[4.3.1.1,3,8]undecane](/img/structure/B13520419.png)
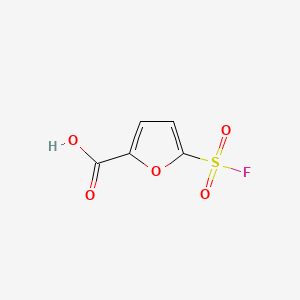
![2-[6-(Trifluoromethyl)morpholin-3-yl]aceticacidhydrochloride](/img/structure/B13520433.png)
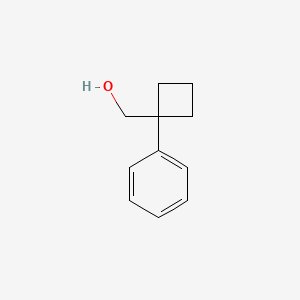
amino}pyridine-3-carboxylic acid](/img/structure/B13520447.png)
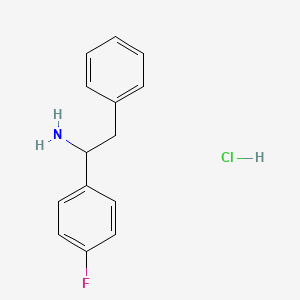

![2-[4-(Trifluoromethyl)phenyl]ethane-1-sulfonamide](/img/structure/B13520464.png)
